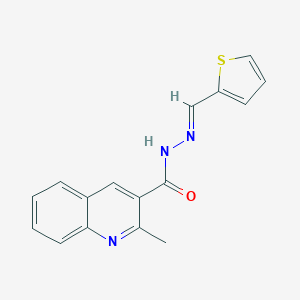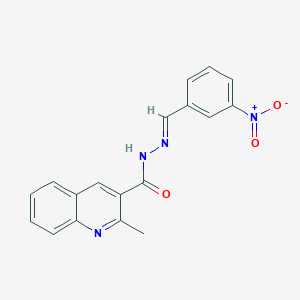![molecular formula C20H18N2O3S B306800 4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid](/img/structure/B306800.png)
4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid, also known as DMTB, is a thiazolidine-based compound with potential applications in the field of medicinal chemistry. The compound is synthesized using a multi-step process and has been studied extensively for its potential as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action of 4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid is not fully understood. However, studies have shown that the compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that the compound can reduce oxidative stress and inflammation, which are both involved in the development of various diseases. This compound has also been shown to inhibit the growth of cancer cells, making it a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid is its potential as a therapeutic agent. The compound has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its relatively complex synthesis process, which may limit its widespread use in laboratory experiments.
Orientations Futures
There are a number of future directions for the study of 4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid. One potential direction is the development of more efficient synthesis methods for the compound. Another potential direction is the further study of the compound's mechanism of action, which may help to identify new therapeutic targets. Additionally, future studies could focus on the development of this compound-based drug formulations for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid involves a multi-step process that begins with the reaction of 3,4-dimethylaniline with thiosemicarbazide to form the thiazolidine ring. The resulting compound is then reacted with benzyl bromide to introduce the benzyl group. The final step involves the reaction of the benzylated thiazolidine with 4-carboxybenzaldehyde to form this compound.
Applications De Recherche Scientifique
4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid has been studied extensively for its potential as a therapeutic agent. The compound has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. Studies have also shown that this compound can inhibit the growth of cancer cells, making it a potential anticancer agent.
Propriétés
Formule moléculaire |
C20H18N2O3S |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
4-[(E)-[2-(3,4-dimethylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C20H18N2O3S/c1-12-4-9-16(10-13(12)2)21-20-22(3)18(23)17(26-20)11-14-5-7-15(8-6-14)19(24)25/h4-11H,1-3H3,(H,24,25)/b17-11+,21-20? |
Clé InChI |
BPIGTWSXVILZIK-UQZIKHPZSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=C(C=C3)C(=O)O)/S2)C)C |
SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)C)C |
SMILES canonique |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,8-dimethyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306719.png)
![N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306721.png)
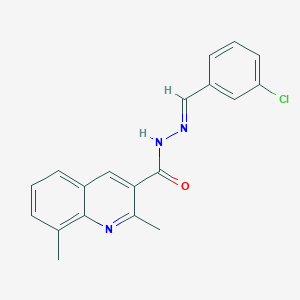
![2,8-dimethyl-N'-[(E)-(2-methylindol-3-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306723.png)
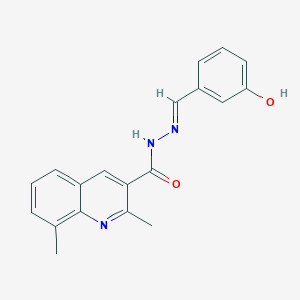
![2,8-dimethyl-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306726.png)
![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-methyl-3-quinolinecarbohydrazide](/img/structure/B306729.png)
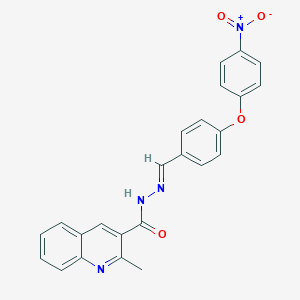
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306731.png)
![4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B306734.png)
![N'-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306736.png)
